molecular formula C8H10O2S B1342666 2-Methyl-2-(3-thienyl)propanoic acid CAS No. 147632-27-7

2-Methyl-2-(3-thienyl)propanoic acid

Cat. No. B1342666
M. Wt: 170.23 g/mol
InChI Key: ZHQCSMCHLZTQNU-UHFFFAOYSA-N
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Description

“2-Methyl-2-(3-thienyl)propanoic acid” is a chemical compound with the molecular formula C8H10O2S . It is a derivative of propanoic acid, which is a type of carboxylic acid .


Molecular Structure Analysis

The molecular structure of “2-Methyl-2-(3-thienyl)propanoic acid” consists of a thiophene ring attached to a propanoic acid structure . The exact 3D structure was not found in the available resources.

Scientific Research Applications

Anticancer Activity

Research has identified derivatives of 2-Methyl-2-(3-thienyl)propanoic acid showing significant anticancer activities. For example, compounds synthesized using thienyl vinyl derivatives demonstrated cytotoxic properties against various cancer cell lines, highlighting their potential as anticancer agents (Saad & Moustafa, 2011).

Chemical Synthesis

The compound has been used as a precursor in the synthesis of a variety of chemical structures, showcasing its versatility in organic synthesis. For instance, derivatives were synthesized through reactions involving crotonic acid and 2-mercaptothiophene, leading to products with potential applications in fine chemical intermediates (Wang Miao, 2007). Additionally, the resolution of racemic mixtures involving derivatives of 2-Methyl-2-(3-thienyl)propanoic acid has been studied to produce key intermediates for pharmaceuticals, like duloxetine, demonstrating the importance of these compounds in drug synthesis (Sakai et al., 2003).

Materials Science

In materials science, derivatives of 2-Methyl-2-(3-thienyl)propanoic acid have been used to enhance the performance of polymer solar cells. Modifications to polymeric materials involving this compound have led to significant improvements in power conversion efficiency, demonstrating its potential in the development of advanced solar energy technologies (Huang et al., 2015).

Furthermore, research into electrochromic devices has utilized these derivatives to create materials capable of reversible color changes, offering potential applications in adaptive camouflage and other advanced material functionalities (Koyuncu & Koyuncu, 2018).

properties

IUPAC Name

2-methyl-2-thiophen-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-8(2,7(9)10)6-3-4-11-5-6/h3-5H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQCSMCHLZTQNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CSC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201294133
Record name α,α-Dimethyl-3-thiopheneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201294133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-(3-thienyl)propanoic acid

CAS RN

147632-27-7
Record name α,α-Dimethyl-3-thiopheneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147632-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α,α-Dimethyl-3-thiopheneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201294133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-2-(thiophen-3-yl)propanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

The title compound was prepared according to the method of Example 22B, substituting the product of Example 24A for the product of Example 22A.
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Synthesis routes and methods II

Procedure details

The 2 -methyl-2-(3-thienyl)propionic acid methyl ester obtained in the foregoing Example 7 was added to a water:ethanol (1:4) solution (200 ml) of potassium hydroxide (18.5 g). Then the mixture was refluxed under heating for one hour and concentrated under reduced pressure, followed by a further addition of water thereto. Then the mixture was washed with dichloromethane (100 ml). The aqueous layer was acidified with diluted hydrochloric acid and the liberated carboxylic acid was extracted with dichloromethane (200 ml). The organic layer was dried over anhydrous magnesium sulfate, filtered and the solvent was removed by a water pump. The residue was recrystallized from hexane to obtain 2-methyl-2-(3-thienyl)propionic acid with mp. 78°-80.5° C.
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